2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
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Overview
Description
2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound consists of a methoxyphenoxy group attached to an ethyl chain, which is further connected to a carbamate group bonded to a dichlorophenyl ring. The presence of both methoxy and dichlorophenyl groups imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and to meet industrial demand.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to amines under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from the carbamate group.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and dichlorophenyl groups play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxy-4-(1-propenyl)phenoxy)ethyl N-(3,4-xylyl)carbamate
- 2-(2-methoxyphenoxy)ethyl N-(2,6-dichlorophenyl)carbamate
- 2-(2-methoxyphenoxy)ethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate
Uniqueness
2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific combination of methoxy and dichlorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-14-4-2-3-5-15(14)22-8-9-23-16(20)19-11-6-7-12(17)13(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQFTNOSXWBOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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